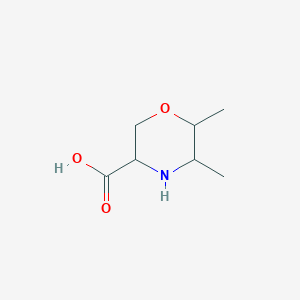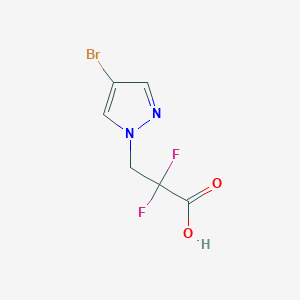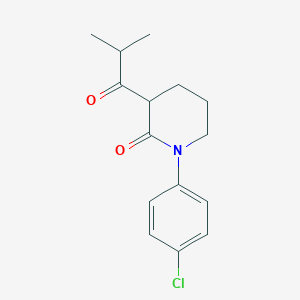![molecular formula C11H12N2O2 B13197890 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13197890.png)
2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-Oxa-5-azabicyclo[221]heptan-5-yl}pyridine-3-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
The synthesis of 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include m-chloroperoxybenzoic acid (MCPBA) for epoxidation and other electrophilic reagents for addition reactions . The major products formed from these reactions are often polyfunctionalized bicyclic systems, which can be further modified for specific applications .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for the synthesis of complex molecules with potential therapeutic properties . In materials science, it is used to create novel materials with unique structural properties. Additionally, its unique bicyclic structure makes it a valuable tool in the study of reaction mechanisms and the development of new synthetic methodologies .
Mecanismo De Acción
The mechanism by which 2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity. This interaction can modulate various biochemical pathways, making it a valuable compound in drug discovery and development .
Comparación Con Compuestos Similares
2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde can be compared to other similar compounds, such as 2-oxa-5-azabicyclo[2.2.1]heptane and its derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The unique combination of the oxa and azabicyclo moieties in this compound provides distinct chemical properties and reactivity, setting it apart from its analogs .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O2/c14-6-8-2-1-3-12-11(8)13-5-10-4-9(13)7-15-10/h1-3,6,9-10H,4-5,7H2 |
Clave InChI |
AOIYASZAWQLBSL-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN(C1CO2)C3=C(C=CC=N3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13197807.png)
![2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane](/img/structure/B13197811.png)
![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal](/img/structure/B13197817.png)
![2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine](/img/structure/B13197825.png)
![8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13197837.png)

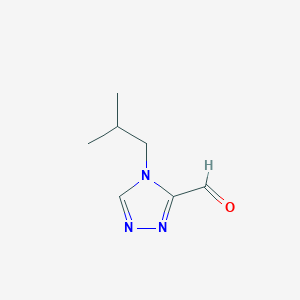
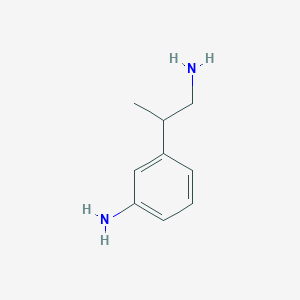
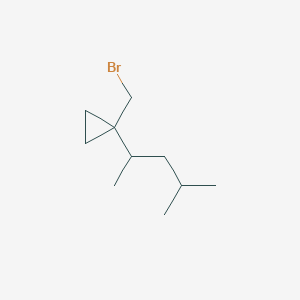
![1-(4-Methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13197875.png)
